molecular formula C13H14N2O4S2 B5575997 4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)-2-thiophenecarboxamide

4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)-2-thiophenecarboxamide

Cat. No.: B5575997
M. Wt: 326.4 g/mol
InChI Key: YIIVRSLBWFBYGP-UHFFFAOYSA-N
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Description

4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H14N2O4S2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.03949928 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromatographic Techniques and Sensitivity Enhancement

Sulfonamide derivatives, such as 4'-Dimethylaminoazobenzene-4-sulfonyl chloride, have been utilized in chromatographic techniques for detecting amino acids at picomole levels. This highlights their application in enhancing the sensitivity of analytical methods for studying protein hydrolysates and modified amino acids (Malencik, Zhao, & Anderson, 1990).

Antimicrobial Activity

Thiophene and sulfonamide motifs are prominent in molecules with significant antimicrobial properties. A study on novel sulfonamide derivatives carrying a thiophene moiety demonstrated substantial antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Fluorescent Molecular Probes

Compounds incorporating a dimethylamino group and a sulfonyl group have been synthesized as fluorescent solvatochromic dyes, serving as molecular probes. Their solvent-dependent fluorescence is useful in biological studies for investigating various events and processes, indicating their applicability in developing ultrasensitive fluorescent probes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Molecular Conformation Studies

Sulfonamide derivatives have also been studied for their molecular conformation or tautomeric forms, which are crucial for pharmaceutical and biological activities. Investigating these aspects can provide insights into the design of drugs with enhanced efficacy and reduced side effects (Erturk, Gumus, Dikmen, & Alver, 2016).

Synthesis and Characterization of Polymers

Research on sulfone-containing compounds, such as those derived from sulfonamides, has led to the synthesis of novel polyamides with excellent thermal stability and solubility in polar solvents. These materials have potential applications in the field of high-performance polymers for industrial use (Shockravi, Mehdipour‐Ataei, & Naghdi, 2011).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-hydroxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-15(2)21(18,19)9-7-12(20-8-9)13(17)14-10-5-3-4-6-11(10)16/h3-8,16H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIVRSLBWFBYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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